Npc 17731

Smooth muscle pharmacology Bradykinin B2 receptor Guinea pig trachea

NPC 17731 is a unique B2 antagonist with trans-4-propoxy-D-proline and Oic modifications, offering defined pKb (8.62–8.89) and pKi (8.1) for precise Schild analysis and radioligand studies. Ideal for guinea pig ileum/trachea assays, aerosolized primate models, and SAR campaigns differentiating from Icatibant. Procure high-purity material for reproducible results.

Molecular Formula C59H95N19O14
Molecular Weight 1294.5 g/mol
CAS No. 147267-10-5
Cat. No. B1679997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNpc 17731
CAS147267-10-5
SynonymsArg-Arg-Pro-Hyp-Gly-Phe-Ser-HypE (transpropyl)-Oic-Arg
NPC 17731
NPC-17731
Molecular FormulaC59H95N19O14
Molecular Weight1294.5 g/mol
Structural Identifiers
SMILESCCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O
InChIInChI=1S/C59H95N19O14/c1-2-23-92-35-27-42(71-29-35)53(88)78(54(89)43-25-33-13-6-7-15-38(33)73-43)59(55(90)91,48(83)44(31-79)76-51(86)41(24-32-11-4-3-5-12-32)74-46(81)30-72-50(85)40-26-34(80)28-70-40)36(18-21-69-58(65)66)47(82)45-17-10-22-77(45)52(87)39(16-9-20-68-57(63)64)75-49(84)37(60)14-8-19-67-56(61)62/h3-5,11-12,33-45,70-71,73,79-80H,2,6-10,13-31,60H2,1H3,(H,72,85)(H,74,81)(H,75,84)(H,76,86)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,34?,35-,36?,37+,38-,39-,40-,41-,42+,43?,44-,45-,59-/m0/s1
InChIKeyWYWZCALINPVKJW-KOCZGPIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPC 17731 (CAS 147267-10-5) – A Structurally Distinct B2 Bradykinin Receptor Antagonist for Kinin Pathway Research


NPC 17731 is a synthetic, 10-amino acid peptide antagonist of the bradykinin B2 receptor, characterized by a unique sequence incorporating D-Arg0, trans-4-propoxy-D-proline (DHype transpropyl7), and octahydroindole-2-carboxylic acid (Oic8) modifications [1]. Its molecular formula is C59H95N19O14 with a molecular weight of 1294.5 g/mol [2]. Developed by Scios, it was advanced to preclinical evaluation for asthma, inflammation, and pain indications before discontinuation, and remains a valuable research tool for probing bradykinin-mediated pathophysiology [3].

Why B2 Antagonist Selection Is Non-Interchangeable: Key Pharmacological Distinctions of NPC 17731


Bradykinin B2 receptor antagonists exhibit significant variation in potency, competitive behavior, and receptor interaction kinetics. Peptide antagonists like NPC 17731 and Icatibant (HOE-140) can act as insurmountable/non-equilibrium antagonists in certain species or tissues, whereas nonpeptide agents (e.g., FR173657, WIN 64338) often show competitive but lower affinity profiles [1]. Furthermore, even structurally similar peptides differ markedly in functional potency across assay systems, as evidenced by IC50 values in guinea pig ileum (23-29 nM for NPC 17731 vs. 1.07 nM for Icatibant) [2][3]. Simple substitution without quantitative understanding of these differences risks misinterpretation of bradykinin pathway contributions in experimental models.

NPC 17731 Quantitative Differentiation vs. Benchmark B2 Antagonists


Functional Potency in Guinea Pig Ileum: Direct Head-to-Head Comparison with Icatibant (HOE-140) in Tracheal Contraction

In a direct comparative study using epithelium-denuded guinea pig trachea, NPC 17731 completely inhibited bradykinin (100 nM)-induced contraction with a mean IC50 of 217 nM, whereas the benchmark peptide antagonist Icatibant (HOE-140) exhibited an IC50 of 17 nM under identical conditions [1]. This ~13-fold difference in potency in this specific tissue preparation highlights that NPC 17731 is less potent than Icatibant in this assay, which may be advantageous for studies requiring partial or graded B2 blockade without complete receptor saturation.

Smooth muscle pharmacology Bradykinin B2 receptor Guinea pig trachea

Binding Affinity at Human B2 Receptor: Cross-Study Comparison with Icatibant and FR173657

At the human B2 bradykinin receptor, NPC 17731 displays a binding affinity of pKi = 8.1 (corresponding to a Ki of ~7.9 nM) [1]. This value is approximately 10-fold weaker than Icatibant (HOE-140) which has a reported pKi of ~10.6 (Ki ~0.25 nM) [2], but ~2.4-fold higher than the nonpeptide antagonist FR173657 (pKi = 7.6, Ki ~25 nM) [2]. In a separate cross-study, FR173657 exhibited an IC50 of 8.9 nM in CHO cell membranes expressing human B2 [3], further contextualizing NPC 17731's intermediate affinity profile.

Radioligand binding Bradykinin B2 receptor Human receptor pharmacology

Competitive Antagonism Profile: Schild Analysis-Derived pKb Values in Guinea Pig Ileum

Schild plot analysis in guinea pig isolated ileum demonstrates that NPC 17731 acts as a pure competitive antagonist at B2 receptors mediating both contractile and relaxant responses, with pKb values of 8.89 ± 0.19 (relaxation) and 8.62 ± 0.13 (contraction), and slopes not significantly different from unity [1]. In contrast, the nonpeptide WIN 64338 exhibited a pA2 of 8.2 in guinea pig ileum contractility [2], while FR173657 showed competitive behavior with an IC50 of 7.9 nM but no reported Schild pA2 in identical tissue [3]. The linear Schild regression for NPC 17731 provides quantitative confirmation of its competitive mechanism, which may be critical for studies where antagonist reversibility or mechanism of inhibition is a variable.

Competitive antagonism Schild regression Smooth muscle contractility

In Vivo Efficacy: Primate Airway Challenge Model Demonstrates Functional Antagonism

In a primate model, aerosolized NPC 17731 inhibited both bradykinin-induced and allergen (Ascaris suum)-induced airway responses, demonstrating in vivo B2 receptor antagonism [1]. While direct comparative data with other antagonists in this specific model are lacking, the demonstration of efficacy in a large animal model of allergic asthma provides translational relevance. Notably, FR173657 has shown oral efficacy in guinea pig bronchoconstriction models (ED50 = 0.075 mg/kg) [2], but its primate efficacy is unreported. The primate data for NPC 17731 suggest potential utility in respiratory disease research where translation to human physiology is prioritized.

In vivo pharmacology Asthma model Primate airway challenge

Recommended Scientific Applications for NPC 17731 Based on Quantitative Evidence


Smooth Muscle Pharmacology: Competitive Antagonism Studies Requiring Linear Schild Regression

Utilize NPC 17731 in guinea pig isolated ileum or trachea assays where a pure competitive antagonist with well-characterized pKb values (8.62–8.89) is needed to dissect B2-mediated contractile vs. relaxant pathways. Its reversible, equilibrium-based binding allows for precise Schild analysis and determination of antagonist affinity constants [1].

Human B2 Receptor Binding Assays: Intermediate-Affinity Comparator Between High-Affinity Peptides and Lower-Affinity Nonpeptides

Employ NPC 17731 as a benchmark peptide antagonist in radioligand displacement studies using human B2 receptor preparations. Its pKi of 8.1 provides a middle-ground affinity that can help contextualize the potency of novel B2 ligands relative to established standards like Icatibant (pKi 10.6) and FR173657 (pKi 7.6) [2].

In Vivo Airway Hyperresponsiveness Models: Primate or Rodent Respiratory Studies

Apply aerosolized NPC 17731 in primate models of allergic asthma to investigate the role of bradykinin in antigen-induced airway responses, as its efficacy in blocking both bradykinin- and allergen-induced bronchoconstriction has been demonstrated [3]. For rodent studies, its oral inactivity and peptide nature may limit systemic applications, but local airway delivery is validated.

Structure-Activity Relationship (SAR) Studies: Unique Sequence Modifications (transpropyl7, Oic8)

Use NPC 17731 as a reference compound in SAR campaigns focused on B2 receptor antagonist optimization. The incorporation of trans-4-propoxy-D-proline at position 7 and Oic at position 8 differentiates it from other peptide antagonists like Icatibant and MEN 11270, providing a distinct pharmacophore for medicinal chemistry exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Npc 17731

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.